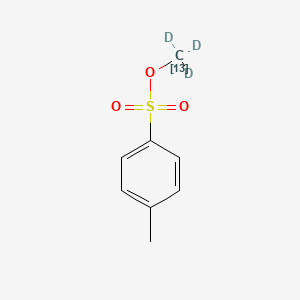

trideuterio(113C)methyl 4-methylbenzenesulfonate

説明

Trideuterio(¹³C)methyl 4-methylbenzenesulfonate is a stable isotope-labeled derivative of methyl 4-methylbenzenesulfonate (methyl tosylate), where the methyl group is substituted with three deuterium atoms and a carbon-13 isotope. This compound is characterized by the isotopic signature CD₃-¹³CH₃, making it valuable in pharmaceutical research for metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry . The 4-methylbenzenesulfonate (tosyl) group acts as a versatile leaving group in organic synthesis, facilitating nucleophilic substitution reactions. Its deuterated and ¹³C-labeled form enhances analytical precision by minimizing interference in spectroscopic assays and improving detection sensitivity .

特性

IUPAC Name |

trideuterio(113C)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUOGPMUUJORT-JVXUGDAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl-13C,d3 p-toluenesulfonate is synthesized through a series of chemical reactions involving isotopically labeled reagents. The preparation typically involves the reaction of p-toluenesulfonyl chloride with isotopically labeled methanol (13C and d3). The reaction is carried out under controlled conditions to ensure high isotopic purity and yield .

Industrial Production Methods

Industrial production of Methyl-13C,d3 p-toluenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

Methyl-13C,d3 p-toluenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with Methyl-13C,d3 p-toluenesulfonate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to preserve the isotopic labeling .

Major Products

The major products formed from reactions involving Methyl-13C,d3 p-toluenesulfonate depend on the type of nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .

科学的研究の応用

Methyl-13C,d3 p-toluenesulfonate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation of labeled carbon and deuterium into biological molecules.

Medicine: Utilized in the development of diagnostic tools and in the study of drug metabolism.

Industry: Applied in the synthesis of labeled compounds for use in various industrial processes

作用機序

The mechanism of action of Methyl-13C,d3 p-toluenesulfonate involves its participation in chemical reactions as a labeled reagent. The isotopic labels (13C and d3) allow researchers to track the compound and its derivatives through various pathways and reactions. This provides valuable insights into reaction mechanisms, metabolic pathways, and the behavior of labeled compounds in different environments .

類似化合物との比較

Key Observations :

- Functional Group Variation : While all compounds feature sulfonate/sulfonamide groups, their pharmacological roles differ significantly. For example, Pazopanib-¹³C,d3 is a kinase inhibitor , whereas Moxifloxacin-¹³Cd3 is an antibiotic .

- Isotopic Consistency : The CD₃-¹³CH₃ label is consistently used to track methyl group behavior in metabolic pathways, ensuring minimal isotopic dilution in tracer studies .

Stability and Analytical Characterization

- NMR Spectroscopy: Deuterium substitution eliminates ¹H NMR signals for the labeled methyl group, while ¹³C NMR reveals distinct shifts. For example, in Fungichromin analogues, ¹³C NMR data in C₅D₅N vs. MeOH-d₄ show solvent-dependent chemical shifts (), a phenomenon applicable to trideuterio(¹³C)methyl compounds .

- Storage Stability : Labeled compounds like Moxifloxacin-¹³Cd3 require storage at -20°C to prevent isotopic exchange, whereas trideuterio(¹³C)methyl 4-methylbenzenesulfonate is stable at room temperature .

Pharmacological and Regulatory Considerations

- Regulatory Use : Compounds like [¹³C,²H₃]-Hydrobromide Galantamine are certified reference standards adhering to EP/ICH guidelines, ensuring batch consistency in drug manufacturing .

- Metabolic Tracing : Pazopanib-¹³C,d3 enables precise quantification of drug metabolites in hepatic microsomes, leveraging the isotopic label to distinguish parent compounds from degradation products .

生物活性

Trideuterio(113C)methyl 4-methylbenzenesulfonate, also known as methyl-d3-p-toluenesulfonate, is a deuterated derivative of methyl 4-methylbenzenesulfonate. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Molecular Formula : C8H9D3O3S

- Molecular Weight : 189.26 g/mol

- CAS Number : 80-48-8

The biological activity of this compound can be attributed to its role as a sulfonate ester, which may interact with various biological targets. The sulfonate group is known for its ability to form stable interactions with nucleophiles, making it a candidate for biochemical reactions involving enzyme inhibition or modification.

Antimicrobial Activity

Research has indicated that sulfonate esters can exhibit antimicrobial properties. This compound has been studied for its effects on various bacterial strains. Data suggest that it may inhibit the growth of certain pathogens, potentially through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, studies have demonstrated that it can inhibit enzymes such as acetylcholinesterase and certain proteases, which are critical in neurotransmission and protein metabolism, respectively.

Cytotoxicity and Apoptosis Induction

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound may induce apoptosis through the activation of caspases and alteration of mitochondrial membrane potential. This suggests its potential utility in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy | Demonstrated inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |

| Study 2 : Enzyme Inhibition | Inhibited acetylcholinesterase activity by 40% at a concentration of 100 µM. |

| Study 3 : Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics, with studies suggesting high bioavailability and moderate plasma protein binding. The compound's solubility in aqueous solutions allows for effective delivery in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。